Rilmazafone hydrochloride is a synthetic compound classified as a benzodiazepine derivative. More specifically, it belongs to a novel class of ring-opened derivatives of 1,4-benzodiazepines known as peptidoaminobenzophenones []. It acts as a prodrug, meaning it is metabolized in the body into active metabolites that exert the desired pharmacological effects []. Rilmazafone hydrochloride has been primarily investigated for its potential as a sleep inducer, particularly in the context of insomnia [, ].
Rilmazafone hydrochloride is a synthetic compound developed in Japan, classified as a prodrug that is metabolized into active benzodiazepine metabolites, primarily rilmazolam. This compound has been investigated for its potential use as a sleep inducer, particularly in the treatment of insomnia. Rilmazafone is recognized for its unique structure, which differentiates it from traditional benzodiazepines, as it does not possess a fused benzene-diazepine ring. Instead, it belongs to a novel class of compounds known as peptidoaminobenzophenones .
Rilmazafone hydrochloride was first approved for medical use in Japan on March 31, 1989. It is marketed under the trade name Rhythmy and is primarily used for sleep initiation and maintenance disorders . The compound's molecular formula is , with a molar mass of approximately 475.33 g/mol . As a prodrug, rilmazafone itself does not exhibit psychoactive effects until it is metabolized into its active forms within the body.
The synthesis of rilmazafone hydrochloride involves several chemical reactions that lead to its final structure. Although specific synthesis methods are not detailed in the available literature, it is known that rilmazafone is derived from modifications of traditional benzodiazepine structures. The synthesis likely includes steps such as:
Further research into chemical journals may provide more specific details regarding the synthesis pathway and parameters used in laboratory settings .
The molecular structure of rilmazafone hydrochloride can be described as follows:
The absence of a benzene ring fused with a diazepine distinguishes rilmazafone from classical benzodiazepines, which typically exhibit such structural characteristics .
Rilmazafone undergoes several metabolic reactions once administered:
These metabolic pathways were elucidated through studies in cynomolgus monkeys, which identified ten urinary metabolites resulting from these reactions .
The pharmacological profile suggests that rilmazafone's efficacy as a sleep aid stems from its metabolites rather than from the parent compound itself .
Rilmazafone hydrochloride has several scientific and therapeutic applications:
Rilmazafone hydrochloride (C₂₁H₂₁Cl₃N₆O₃; MW 511.79 g/mol) is a synthetic triazolyl benzophenone derivative distinguished by its non-benzodiazepine backbone. The core structure consists of a 1,2,4-triazole ring substituted at the N1 position with a 4-chloro-2-(2-chlorobenzoyl)phenyl group and at the C3 position with a dimethylcarboxamide moiety. A glycylamino methyl spacer (-CH₂NHC(O)CH₂NH₂) at C5 completes the molecular architecture [5] [7]. The hydrochloride salt formation occurs at the glycine amine group, enhancing water solubility [5] [6].
Table 1: Key Molecular Descriptors of Rilmazafone Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁Cl₃N₆O₃ |
Molecular Weight | 511.79 g/mol |
Canonical SMILES | CN(C)C(=O)C₁=NN(C(=N₁)CNC(=O)CN)C₂=C(C=C(C=C₂)Cl)C(=O)C₃=CC=CC=C₃Cl.Cl |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Heavy Atom Count | 33 |
Exact Mass | 510.074072 g/mol |
Crystallographic data indicates the absence of chiral centers, confirming its achiral nature. The molecule exhibits planarity in the benzophenone and triazole regions, while the glycyl side chain allows conformational flexibility. Solid-state analysis reveals intermolecular hydrogen bonding involving the protonated amine (HCl salt), carbonyl groups, and triazole nitrogens, contributing to its crystalline lattice stability [7]. The UNII identifier is 25T258X8BV, and its CAS Registry Number is 85815-37-8 [7].
The synthesis of rilmazafone hydrochloride exploits cycloaddition strategies central to 1,2,4-triazole formation. While detailed industrial processes remain proprietary, retrosynthetic analysis suggests two key approaches:
Glycine Imine Cycloaddition: Analogous routes utilize [3+2] cycloadditions between glycine imine anions and phenylazocarboxylic esters. This method enables regioselective construction of the 1,3,5-trisubstituted triazole core. Optimization studies identify DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a superior base catalyst compared to K₂CO₃, improving reaction conversion and regioselectivity [3].
Late-Stage Functionalization: An alternative involves sequential derivatization of a pre-formed 1,2,4-triazole scaffold. Chlorobenzoylation at the phenyl ring, followed by N-alkylation with a protected glycinyl moiety and final dimethylation of the carboxamide, would yield the precursor. Hydrochloride salt formation completes the synthesis [7].
Critical optimization challenges include controlling regiochemistry during triazole formation and minimizing side reactions at the reactive glycine amine. Purification typically involves recrystallization from solvents like methanol/DMSO mixtures, yielding the hydrochloride salt as a white to off-white crystalline solid with a decomposition point above 153°C [6] [7].
Rilmazafone hydrochloride displays moderate aqueous solubility (~250 mg/mL in DMSO) attributable to its ionic character and hydrogen-bonding capacity. This property facilitates oral bioavailability as a solution [6] [7]. Stability studies reveal sensitivity to moisture and pH extremes:
Solid-state characterization identifies it as a crystalline hydrate in some forms. Differential scanning calorimetry (DSC) shows an endothermic peak corresponding to dehydration, followed by decomposition above 153°C. Powder X-ray diffraction (PXRD) patterns confirm distinct crystalline phases, critical for ensuring batch-to-batch reproducibility in pharmaceutical manufacturing [7].
Rilmazafone hydrochloride belongs to the triazolyl benzophenone class, distinct from classical benzodiazepines despite sharing a pharmacological endpoint via metabolites. Key structural and property differences are highlighted below:
Table 2: Structural and Physicochemical Comparison with Related Compounds
Characteristic | Rilmazafone HCl | Classical Benzodiazepine (e.g., Diazepam) | Non-Benzodiazepine Hypnotic (e.g., Zolpidem) |
---|---|---|---|
Core Structure | Triazolyl benzophenone (non-fused rings) | Fused benzene + diazepine ring | Imidazopyridine |
Prodrug Requirement | Yes (activated to benzodiazepine metabolites) | No (active per se) | No (active per se) |
Molecular Weight | 511.79 g/mol | 284.74 g/mol (diazepam) | 307.40 g/mol (zolpidem) |
Aqueous Solubility | High (salt form) | Low (free base) | Moderate (free base) |
Key Structural Motif | Glycylaminomethyl-1,2,4-triazole | 5-aryl-1,4-benzodiazepine-2-one | N,N-Dimethylimidazopyridine acetamide |
The profound structural divergence lies in rilmazafone's lack of a diazepine ring system. It is a linear molecule featuring discrete triazole, benzophenone, and glycinamide units. This contrasts sharply with diazepam's fused tricyclic core. Consequently, rilmazafone itself exhibits negligible affinity for benzodiazepine receptors. Its activity emerges only after metabolic conversion to benzodiazepine-like structures (e.g., M-1, M-2), unlike zolpidem, which acts directly as a benzodiazepine receptor agonist but possesses an unrelated imidazopyridine scaffold [5] [6]. This prodrug design aims to improve water solubility and potentially modulate onset kinetics, though inherent complexity arises from variable metabolic activation between individuals.
The presence of the glycine moiety enables specific activation pathways. Intestinal aminopeptidases cleave the terminal amine group, initiating a cascade culminating in cyclized benzodiazepine metabolites. This differs fundamentally from traditional benzodiazepines requiring hepatic cytochrome P450-mediated activation or dealkylation [4] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7